FAS-IN-1 Tosylate

Description

FAS-IN-1 Tosylate is a synthetic fatty acid synthase (FAS) inhibitor with a reported IC50 of 10 nM, derived from patent WO 2012064642 A1 (compound 29) . It exhibits high purity (99.30%) and is formulated as a tosylate salt, which may enhance its solubility or stability compared to non-salt forms.

Properties

IUPAC Name |

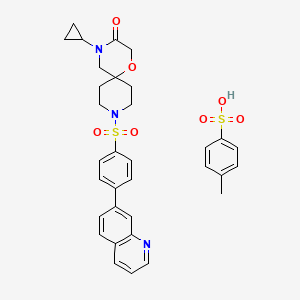

4-cyclopropyl-9-(4-quinolin-7-ylphenyl)sulfonyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4S.C7H8O3S/c30-25-17-33-26(18-29(25)22-7-8-22)11-14-28(15-12-26)34(31,32)23-9-5-19(6-10-23)21-4-3-20-2-1-13-27-24(20)16-21;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-10,13,16,22H,7-8,11-12,14-15,17-18H2;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCMVJUNHJQOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC1N2CC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC6=C(C=CC=N6)C=C5)OCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FAS-IN-1 (Tosylate) typically involves the reaction of a precursor molecule with p-toluenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for FAS-IN-1 (Tosylate) are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: FAS-IN-1 (Tosylate) undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosylate group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol .

Scientific Research Applications

Pharmacological Applications

FAS-IN-1 tosylate has been studied for its neurorestorative effects, particularly in the context of neurodegenerative diseases. Research indicates that it inhibits the Fas-mediated cell death pathway, which is crucial for protecting neurons from apoptosis. This property is particularly relevant in conditions such as Parkinson's disease, where FAF1 is implicated in neuronal cell death.

Case Study: Neurorestoration in Parkinson's Disease

A study demonstrated that this compound could significantly enhance the survival of striatal dopamine neurons in animal models. The compound was synthesized from a tosylate precursor using a Kryptofix-mediated nucleophilic substitution method, yielding high radiochemical purity suitable for positron emission tomography (PET) imaging. The results indicated a notable reduction in neuronal death markers, suggesting a protective effect against neurodegeneration .

Organic Chemistry Applications

In organic chemistry, this compound serves as an effective intermediate for various transformations. Its tosylate group enhances the reactivity of alcohols, allowing for nucleophilic substitutions that can lead to the synthesis of complex organic molecules.

Functional Group Transformations

The tosylation process involves converting alcohols into tosylates, which can then undergo various nucleophilic substitutions. This method has been successfully applied to synthesize azides and other functional groups critical for drug development and natural product synthesis. For instance, organic azides derived from tosylated alcohols are valuable intermediates for synthesizing pharmaceuticals due to their versatility and reactivity .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

FAS-IN-1 (Tosylate) exerts its effects by binding to the active site of fatty acid synthase, thereby inhibiting its enzymatic activity. This inhibition disrupts the synthesis of fatty acids, leading to a decrease in cellular lipid levels. The compound targets multiple domains of fatty acid synthase, including the ketoacyl synthase and enoyl reductase domains .

Comparison with Similar Compounds

Table 1: Key Properties of FAS-IN-1 Tosylate and Comparable FAS Inhibitors

Cerulenin

Cerulenin, a natural epoxide from Cephalosporium caeruleus, is a well-characterized FAS inhibitor. Cerulenin’s natural origin may limit its scalability compared to synthetic analogs like this compound. Both compounds are research-only, but Cerulenin has a longer history of use in metabolic studies .

C75 trans

C75 trans, an enantiomer of synthetic C75, inhibits FASN but lacks detailed IC50 data. Its 99.71% purity matches this compound, but its structural differences (e.g., non-tosylate form) may affect pharmacokinetics . Neither compound has advanced to clinical trials.

FASN-IN-4 Tosylate

FASN-IN-4 Tosylate shares this compound’s IC50 (10 nM) and patent origin (WO 2012064642 A1), suggesting structural or mechanistic similarities . This distinguishes it from this compound, which lacks reported antiviral activity.

Other Compounds

- 1-Hydroxy-2-oxopomolic acid : Inhibits adipocyte differentiation via PPARγ/C/EBPα downregulation, offering an alternative metabolic modulation mechanism .

Discussion of Key Differences and Implications

- Potency and Specificity : this compound and FASN-IN-4 Tosylate exhibit equal FAS inhibition potency (IC50 = 10 nM), surpassing older inhibitors like Cerulenin in quantitative specificity .

- Structural and Formulation Advantages : The tosylate salt in FAS-IN-1 and FASN-IN-4 may improve solubility, a critical factor for in vitro and in vivo applications .

- Antiviral Activity : FASN-IN-4 Tosylate’s SARS-CoV-2 inhibition broadens its therapeutic scope compared to this compound .

- Clinical Potential: No FAS inhibitors in this group have entered clinical trials, emphasizing the need for further development to address metabolic or oncologic diseases.

Biological Activity

FAS-IN-1 Tosylate is a compound that has garnered attention for its potential biological activities, particularly in the context of inhibiting fatty acid synthase (FASN). This article delves into its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a potent inhibitor of fatty acid synthase, an enzyme critical in lipid biosynthesis. The inhibition of FASN is significant as it plays a role in various metabolic disorders and cancers. The compound's effectiveness is measured by its half-maximal inhibitory concentration (IC50), which is reported to be around 10 nM .

This compound inhibits FASN by disrupting the enzyme's activity, leading to decreased fatty acid synthesis. This inhibition can induce apoptosis in cancer cells that rely heavily on lipid synthesis for growth and proliferation. The compound's mechanism may involve modulation of metabolic pathways that are essential for tumor survival.

Biological Activity Data

The following table summarizes key biological activity metrics for this compound:

| Parameter | Value |

|---|---|

| IC50 (FASN inhibition) | 10 nM |

| Cell Lines Tested | Various cancer cell lines |

| Apoptosis Induction | Yes |

| Impact on Lipid Metabolism | Decreased |

Case Study 1: Inhibition of Tumor Growth

In a study examining the effects of this compound on breast cancer cell lines, researchers observed a significant reduction in cell viability at concentrations above the IC50. The study utilized both in vitro assays and in vivo xenograft models to demonstrate that treatment with this compound led to reduced tumor size and increased apoptosis markers such as cleaved caspase-3.

Case Study 2: Effects on Metabolic Disorders

Another study focused on the role of this compound in metabolic syndrome models. The compound was shown to improve insulin sensitivity and reduce lipid accumulation in liver tissues of treated mice. These findings suggest potential therapeutic applications beyond oncology, particularly in treating metabolic disorders characterized by dysregulated lipid metabolism.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

- Inhibition of Cancer Cell Proliferation : Multiple studies have confirmed that this compound effectively inhibits the proliferation of various cancer cell lines, including breast, prostate, and colorectal cancers .

- Induction of Apoptosis : The compound has been shown to induce apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic markers .

- Modulation of Lipid Metabolism : By inhibiting FASN, this compound alters lipid metabolism significantly, which is crucial for cancer cell survival and proliferation .

- Potential for Combination Therapy : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance overall treatment efficacy against resistant cancer types .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating FAS-IN-1 Tosylate’s inhibitory activity on fatty acid synthase (FAS)?

- Methodological Answer : To assess inhibitory activity, use in vitro enzyme assays with purified FAS. Prepare a dose-response curve by incubating this compound at varying concentrations (e.g., 1–100 nM) with FAS and substrates (acetyl-CoA, malonyl-CoA). Measure NADPH consumption spectrophotometrically at 340 nm to quantify enzymatic activity . Include positive controls (e.g., known FAS inhibitors like C75) and validate results via triplicate experiments. For cell-based studies, employ adipocyte differentiation models (e.g., 3T3-L1 cells) and monitor lipid accumulation via Oil Red O staining .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to assess purity (>98%). Validate structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published literature or reference standards . For tosylate counterion verification, conduct elemental analysis (C, H, N, S) .

Q. What are the critical parameters for maintaining cell viability during this compound treatment in vitro?

- Methodological Answer : Optimize treatment duration (≤72 hours) and serum concentration (e.g., 10% FBS) to minimize cytotoxicity. Perform MTT or resazurin assays to determine IC₅₀ values in target cell lines. Use low-adherence plates for suspension cells and ensure CO₂ levels (5%) and temperature (37°C) are tightly controlled . Include untreated controls and normalize data to cell viability baselines .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different adipocyte models be resolved?

- Methodological Answer : Discrepancies may arise from cell-type-specific FAS expression or metabolic heterogeneity. Perform RNA sequencing or qPCR to quantify FAS mRNA levels in each model (e.g., 3T3-L1 vs. primary adipocytes). Use siRNA knockdown to establish FAS dependency. Validate findings with orthogonal assays (e.g., Western blot for FAS protein levels) and meta-analyze datasets from public repositories (e.g., GEO) to identify confounding variables .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in high-throughput screening (HTS)?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ and Hill coefficients. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For HTS data, implement Z-score normalization and robust z-factor metrics to filter false positives. Validate hit compounds via secondary assays (e.g., thermal shift assays for target engagement) .

Q. How can researchers integrate this compound with multi-omics approaches to elucidate downstream metabolic pathways?

- Methodological Answer : Combine transcriptomics (RNA-seq) with metabolomics (LC-MS/MS) in FAS-IN-1-treated cells. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to map altered pathways (e.g., lipogenesis, glycolysis). Correlate omics data with functional assays (e.g., Seahorse extracellular flux analysis for mitochondrial respiration). Employ CRISPR-Cas9 screens to identify synthetic lethal interactions .

Experimental Design & Reproducibility

Q. What controls are essential for ensuring reproducibility in this compound studies?

- Methodological Answer : Include:

- Positive controls : Known FAS inhibitors (e.g., C75, orlistat).

- Negative controls : Vehicle (DMSO) and scrambled siRNA.

- Technical replicates : Triplicate wells per condition.

- Biological replicates : Independent experiments (n ≥ 3) using fresh compound aliquots.

Document lot numbers, storage conditions (-20°C in desiccated vials), and thawing protocols to minimize batch variability .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Standardize synthesis protocols using validated synthetic routes (e.g., Boc-protected intermediates). Characterize each batch via HPLC, NMR, and HRMS. Share raw spectral data in supplementary materials. For in vivo studies, pre-test each batch in a pilot assay (e.g., FAS enzymatic inhibition) and exclude outliers .

Data Reporting & Compliance

Q. What metadata should accompany this compound datasets for FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

- Methodological Answer : Report:

- Compound identity (CAS No., IUPAC name, purity).

- Experimental conditions (pH, temperature, solvent).

- Instrument parameters (e.g., HPLC gradient, MS ionization mode).

- Statistical methods (software, p-value thresholds).

Deposit raw data in repositories like Figshare or Zenodo with DOIs. Use ISA-Tab format for omics data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.